A-485
概要
説明
A-485は、ヒストンアセチルトランスフェラーゼ(HAT)コアクチベーターp300の強力かつ選択的な阻害剤です。 p300/CBPファミリーのメンバーであるp300は、ヒストンやその他のタンパク質のアセチル化によって遺伝子転写を調節する上で重要な役割を果たしています。 具体的には、this compoundはp300とCREB結合タンパク質(CBP)のHATドメインを標的にし、それらの触媒活性を阻害します .
科学的研究の応用
作用機序
A-485の作用機序には、p300のHAT活性を阻害することが含まれます。 それはヒストンやその他のタンパク質のアセチル化を阻害し、遺伝子転写に影響を与えます。 癌遺伝子(例:Pttg1、c-Myc)とシグナル伝達経路(例:PI3K/AKT/mTOR)の下方制御は、その抗腫瘍効果に貢献しています .
6. 類似化合物の比較
This compoundは、p300/CBPに対する選択性のためにユニークですが、他のHAT阻害剤が存在します。 注目すべき化合物には、C646とI-CBP112があります。 this compoundの独特の特性は、エピジェネティックな調節を研究するための貴重なツールとなっています。
生化学分析
Biochemical Properties
A-485 interacts with the p300/CBP HAT domain, exhibiting IC50 values of 2.6 and 9.8 nM for the CBP-bromodomain HAT-C/H3 (BHC) and p300-BHC domains, respectively . This interaction results in the inhibition of the acetylation activity of both CBP and p300 .
Cellular Effects
This compound has been shown to suppress cell growth and inhibit the secretion of growth hormone (GH) in vitro and in vivo . It can downregulate the expression or activity of several oncogenes, such as genes in the Pttg1, c-Myc, cAMP, and PI3K/AKT/mTOR signaling pathways, which are crucial for tumorigenesis and progression .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the acetylation activity of p300/CBP, leading to the downregulation of several oncogenes . This results in the suppression of cell growth and the inhibition of GH secretion .
Temporal Effects in Laboratory Settings
The effects of this compound on cell growth and GH secretion have been observed over time in laboratory settings
Metabolic Pathways
Given its role as a p300/CBP HAT domain inhibitor, it likely interacts with enzymes and cofactors involved in histone acetylation .
準備方法
合成経路:: A-485の合成経路には、その分子構造を構築するための特定の化学反応が含まれます。 残念ながら、詳細な合成経路は文献では広く利用されていません。 これは、その所望の特性を実現するために、慎重に設計された手順によって合成されます。
工業生産:: this compoundの大規模工業生産方法に関する情報は限られています。 通常、製薬会社はスケーラビリティ、費用対効果、純度のために合成経路を最適化します。 工業生産は、おそらくラボ規模の合成の修正を含むでしょう。
化学反応の分析
反応:: A-485は、p300に対する阻害活性のために、さまざまな化学反応に関与しています。 特定の反応は明示的に文書化されていませんが、タンパク質や核酸を含む他の分子との相互作用を起こす可能性があります。
一般的な試薬と条件:: this compound関連の反応で使用される試薬と条件は、状況によって異なります。 研究者は、その活性を調節するために、特定のバッファー、溶媒、触媒を使用する場合があります。 詳細な情報は機密情報です。
主要な生成物:: this compoundの主な機能は、p300媒介アセチル化を阻害することです。 その主な生成物は、遺伝子転写の抑制と細胞プロセスに対する下流効果です。
類似化合物との比較
While A-485 is unique due to its selectivity for p300/CBP, other HAT inhibitors exist. Notable compounds include C646 and I-CBP112. This compound’s distinct properties make it a valuable tool for studying epigenetic regulation.
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJKILQRBSEAG-LFPIHBKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F4N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of A-485?
A1: this compound acts as a ligand for the p300/CBP protein. []
Q2: How does this compound binding to p300/CBP impact cellular processes?
A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []
Q3: What is the significance of p300/CBP degradation in a cellular context?
A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.
Q5: Is there any available spectroscopic data for this compound?
A5: The provided research papers do not offer specific spectroscopic data for this compound.
Q6: Has the material compatibility of this compound been investigated?
A6: The provided research papers do not explicitly discuss the material compatibility of this compound.
Q7: What is known about the stability of this compound under various conditions?
A7: Information about the stability of this compound under various conditions is not provided in the research papers.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided research papers do not suggest any inherent catalytic properties of this compound.
Q9: Have any computational studies been performed on this compound?
A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.
Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?
A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.
Q11: What is known about the formulation strategies for this compound?
A11: The research papers provided do not include details about specific formulation strategies for this compound.
Q12: Is there information available regarding the SHE regulations concerning this compound?
A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.
Q13: Has the pharmacokinetic profile of this compound been investigated?
A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.
Q14: What cell-based assays have been used to assess the activity of this compound?
A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。